For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Biosynthesis of Phenyl Sulfate (B86663)
Abstract
Phenyl sulfate (C₆H₆O₄S) is a significant metabolite attracting considerable interest in clinical research and drug development.[1][2] As a prominent protein-bound uremic toxin and a gut-host co-metabolite, its biosynthesis is a multi-step process involving both the gut microbiota and host enzymatic machinery.[3] Elevated levels of phenyl sulfate are strongly associated with the progression of diabetic kidney disease and other pathologies, positioning it as a critical biomarker and potential therapeutic target.[4][5][6][7][8][9] This document provides a comprehensive technical overview of the biosynthesis and chemical synthesis of phenyl sulfate, details on its quantitative analysis, and relevant experimental protocols for its study.
Phenyl Sulfate Biosynthesis Pathway
The formation of phenyl sulfate in mammals is a collaborative process between the gut microbiome and host metabolism, primarily occurring in the liver. The pathway can be summarized in two major steps:
-
Microbial Generation of Phenol (B47542): Dietary aromatic amino acids, particularly tyrosine, are metabolized by specific bacteria within the gut microbiota.[3] The bacterial enzyme tyrosine phenol-lyase catalyzes the conversion of tyrosine into phenol.[2][7][8][10][11][12] This phenol is then absorbed from the intestinal lumen into the bloodstream.[12]
-
Host Sulfation of Phenol: Upon reaching the liver via the portal vein, phenol undergoes Phase II biotransformation.[12] Cytosolic sulfotransferase enzymes, predominantly Sulfotransferase 1A1 (SULT1A1) , catalyze the conjugation of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of phenol.[2][3][10][13][14] This reaction yields phenyl sulfate, a more water-soluble compound that can be excreted by the kidneys.[11][14]
The overall biosynthesis pathway is illustrated below.
Chemical and Chemoenzymatic Synthesis
The synthesis of phenyl sulfate for use as an analytical standard or in experimental studies can be achieved through chemical or chemoenzymatic methods.
Chemical Synthesis
The most direct chemical route is the sulfation of phenol. This can be accomplished using various sulfating agents:
-
Sulfur Trioxide Complexes: Reagents like sulfur trioxide pyridine (B92270) complex (SO₃·pyridine) or sulfur trioxide dimethylformamide complex (SO₃·DMF) are commonly used to sulfate phenolic compounds.[15]
-
Chlorosulfonic Acid: Treating phenol with chlorosulfonic acid is another effective method for producing phenyl sulfate.[1][15]
These methods involve controlled reaction conditions to achieve the desired sulfonation of the phenol's hydroxyl group.[1]
Chemoenzymatic Synthesis
Enzymatic approaches offer high selectivity and milder reaction conditions. While PAPS-dependent sulfotransferases can be used, the high cost and instability of PAPS make this less suitable for large-scale synthesis.[15] A more practical alternative involves PAPS-independent bacterial aryl sulfotransferases (AST), such as the one from Desulfitobacterium hafniense.[15][16] This enzyme uses a more stable and affordable sulfate donor, like p-nitrophenyl sulfate (p-NPS), to sulfate a wide range of phenolic compounds.[15][16]
Quantitative Data Summary
Quantitative data from various studies are crucial for understanding the physiological and pathological concentrations of phenyl sulfate.
| Parameter | Value / Range | Context / Model | Reference |
| Basal Plasma Level | 3.06 ± 2.63 µM | db/db diabetic mice | [4] |
| Peak Plasma Level | 64.53 ± 5.87 µM | db/db mice 1 hour after 50 mg/kg oral administration | [4] |
| In Vitro Concentration | 30 µM | Used to induce mitochondrial dysfunction in human podocyte-like cells | [9][17] |
| In Vitro Concentration Range | 0.2 - 10 mmol/L | Used to decrease glutathione (B108866) levels in porcine renal tubular cells | [18] |
| Plasma Concentration | 5 - 20 µM | Reached 6 hours after human ingestion of mixed berry purée (for related phenolic sulfates) | [19] |
Experimental Protocols
Protocol: Quantification of Phenyl Sulfate in Plasma by LC-MS/MS
This protocol outlines a general method for the highly sensitive and specific quantification of phenyl sulfate from biological matrices.
1. Sample Preparation:
- Thaw frozen plasma samples on ice.
- To 50 µL of plasma, add 150 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled phenyl sulfate) to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. HPLC Separation:
- HPLC System: A high-performance liquid chromatography system.
- Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 5% B to 95% B over several minutes, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometry Detection:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Phenyl Sulfate Transition: Precursor ion (m/z) 173.0 -> Product ion (m/z) 93.0.
- Monitor the specific transition for the internal standard.
- Data Analysis: Quantify phenyl sulfate concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
The general workflow for this analytical protocol is depicted below.
Protocol: In Vivo Study of Phenyl Sulfate-Induced Albuminuria
This protocol describes an animal experiment to assess the pathogenic role of phenyl sulfate.
1. Animal Model:
- Use a relevant diabetic mouse model, such as db/db mice or streptozotocin-induced diabetic mice.[4][8]
- House animals in metabolic cages to allow for accurate urine collection.
2. Administration of Phenyl Sulfate:
- Prepare a solution of phenyl sulfate in sterile water or saline.
- Administer phenyl sulfate orally to the treatment group (e.g., at a dose of 50 mg/kg body weight) daily for a defined period (e.g., 4-6 weeks).[4][20]
- Administer the vehicle (water or saline) to the control group.
3. Sample Collection and Analysis:
- Collect 24-hour urine samples at baseline and at regular intervals throughout the study.
- Measure urinary albumin and creatinine (B1669602) concentrations using commercially available ELISA and colorimetric assay kits, respectively.
- Calculate the albumin-to-creatinine ratio (ACR) to assess the degree of albuminuria.
- At the end of the study, collect blood via cardiac puncture to measure plasma phenyl sulfate levels (using the LC-MS/MS protocol above) and other relevant biomarkers.
4. Histological Analysis:
- Perfuse and collect the kidneys.
- Fix tissues in 4% paraformaldehyde, embed in paraffin, and section for staining (e.g., Periodic acid-Schiff stain) to evaluate glomerular and podocyte morphology.[4]
Relevance in Drug Development and Clinical Research
-
Uremic Toxin and Disease Marker: Phenyl sulfate is recognized as a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD).[10][18][21] Its levels are correlated with the progression of albuminuria in diabetic kidney disease, making it a valuable biomarker for diagnosis and prognosis.[4][5][6][8]
-
Therapeutic Target: The biosynthesis pathway of phenyl sulfate presents potential therapeutic targets. For instance, inhibiting the bacterial enzyme tyrosine phenol-lyase has been shown to reduce albuminuria in diabetic mice, suggesting that modulating the gut microbiome or its metabolic output could be a viable strategy.[4][5][6][8]
-
Role in Drug Metabolism: The sulfation pathway, catalyzed by SULT enzymes, is a critical Phase II detoxification route for many phenolic drugs and xenobiotics.[22][23][24] Understanding the capacity and potential for saturation of this pathway is essential in drug development to predict drug clearance, potential drug-drug interactions, and metabolic shunting. The availability of inorganic sulfate can be a rate-limiting factor in this process.[24]
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- 8. Gut microbiome-derived phenyl sulfate contributes to albuminuria in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. SULT1A1 - Wikipedia [en.wikipedia.org]
- 23. genecards.org [genecards.org]
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